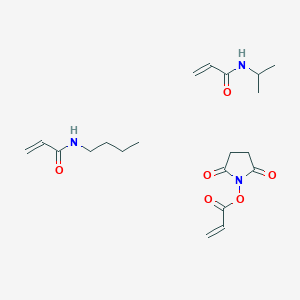
Poly(N-isopropylacrylamide-N-n-butylacrylamide-N-acryloxysuccinimide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Poly(N-isopropylacrylamide-N-n-butylacrylamide-N-acryloxysuccinimide), also known as PNIPAM-NBA-NAS, is a thermosensitive polymer that has gained significant attention in recent years. This polymer has unique properties that make it suitable for various applications, including drug delivery, tissue engineering, and biosensors.
Wirkmechanismus
The mechanism of action of Poly(N-isopropylacrylamide-N-n-butylacrylamide-N-acryloxysuccinimide)AS is based on its thermosensitivity. This polymer undergoes a phase transition at its lower critical solution temperature (LCST), which is around 32°C. Below the LCST, the polymer is hydrophilic and swells, while above the LCST, it becomes hydrophobic and collapses. This phase transition can be used to trigger drug release from the polymer.
Biochemische Und Physiologische Effekte
Poly(N-isopropylacrylamide-N-n-butylacrylamide-N-acryloxysuccinimide)AS has been shown to be biocompatible and biodegradable, making it safe for use in biological systems. This polymer has also been shown to have low toxicity and immunogenicity, making it an ideal candidate for drug delivery applications. However, further studies are needed to fully understand the biochemical and physiological effects of this polymer.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Poly(N-isopropylacrylamide-N-n-butylacrylamide-N-acryloxysuccinimide)AS in lab experiments include its unique properties, such as its thermosensitivity, biocompatibility, and biodegradability. This polymer can be used to encapsulate drugs and deliver them to specific sites in the body, resulting in targeted drug delivery and reduced side effects. However, the limitations of using Poly(N-isopropylacrylamide-N-n-butylacrylamide-N-acryloxysuccinimide)AS in lab experiments include its complex synthesis method and the need for further studies to fully understand its biochemical and physiological effects.
Zukünftige Richtungen
There are several future directions for Poly(N-isopropylacrylamide-N-n-butylacrylamide-N-acryloxysuccinimide)AS research. One direction is to further investigate the mechanism of action of this polymer and its biochemical and physiological effects. Another direction is to explore the use of Poly(N-isopropylacrylamide-N-n-butylacrylamide-N-acryloxysuccinimide)AS in biosensors and tissue engineering applications. Additionally, further research is needed to optimize the synthesis method of this polymer and to improve its properties for various applications.
Conclusion:
In conclusion, Poly(N-isopropylacrylamide-N-n-butylacrylamide-N-acryloxysuccinimide)AS is a thermosensitive polymer that has unique properties that make it suitable for various applications, including drug delivery, tissue engineering, and biosensors. The copolymerization of NIPAM, NBA, and NAS is the most common method for synthesizing this polymer. Poly(N-isopropylacrylamide-N-n-butylacrylamide-N-acryloxysuccinimide)AS has been extensively used in scientific research, particularly in the field of drug delivery, and has shown to be biocompatible and biodegradable. However, further studies are needed to fully understand the biochemical and physiological effects of this polymer.
Synthesemethoden
The synthesis of Poly(N-isopropylacrylamide-N-n-butylacrylamide-N-acryloxysuccinimide)AS involves the copolymerization of N-isopropylacrylamide (NIPAM), N-n-butylacrylamide (NBA), and N-acryloxysuccinimide (NAS). The copolymerization process can be carried out using various methods, including radical polymerization, reversible addition-fragmentation chain transfer (RAFT) polymerization, and atom transfer radical polymerization (ATRP). The choice of the method depends on the desired properties of the polymer.
Wissenschaftliche Forschungsanwendungen
Poly(N-isopropylacrylamide-N-n-butylacrylamide-N-acryloxysuccinimide)AS has been extensively used in scientific research, particularly in the field of drug delivery. The unique properties of this polymer, such as its thermosensitivity, biocompatibility, and biodegradability, make it an ideal candidate for drug delivery applications. Poly(N-isopropylacrylamide-N-n-butylacrylamide-N-acryloxysuccinimide)AS can be used to encapsulate drugs and deliver them to specific sites in the body, resulting in targeted drug delivery and reduced side effects. This polymer has also been used in tissue engineering applications, where it can be used to create scaffolds for tissue regeneration.
Eigenschaften
CAS-Nummer |
118519-84-9 |
|---|---|
Produktname |
Poly(N-isopropylacrylamide-N-n-butylacrylamide-N-acryloxysuccinimide) |
Molekularformel |
C20H31N3O6 |
Molekulargewicht |
409.5 g/mol |
IUPAC-Name |
N-butylprop-2-enamide;(2,5-dioxopyrrolidin-1-yl) prop-2-enoate;N-propan-2-ylprop-2-enamide |
InChI |
InChI=1S/C7H7NO4.C7H13NO.C6H11NO/c1-2-7(11)12-8-5(9)3-4-6(8)10;1-3-5-6-8-7(9)4-2;1-4-6(8)7-5(2)3/h2H,1,3-4H2;4H,2-3,5-6H2,1H3,(H,8,9);4-5H,1H2,2-3H3,(H,7,8) |
InChI-Schlüssel |
OUIOMKUBQDZBOQ-UHFFFAOYSA-N |
SMILES |
CCCCNC(=O)C=C.CC(C)NC(=O)C=C.C=CC(=O)ON1C(=O)CCC1=O |
Kanonische SMILES |
CCCCNC(=O)C=C.CC(C)NC(=O)C=C.C=CC(=O)ON1C(=O)CCC1=O |
Andere CAS-Nummern |
118519-84-9 |
Synonyme |
poly(N-isopropylacrylamide-N-n-butylacrylamide-N-acryloxysuccinimide) poly(NIPAAm-nBAAm-NASI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



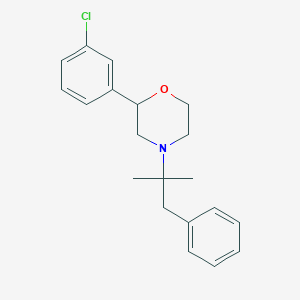
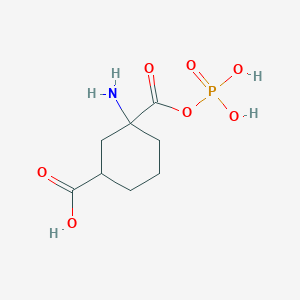
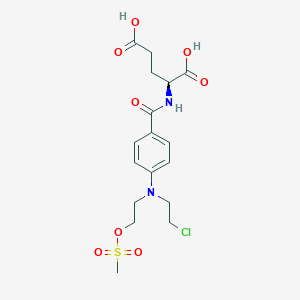
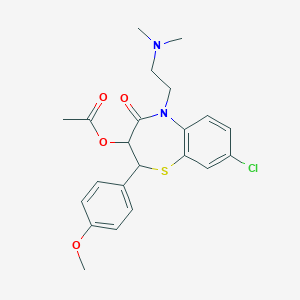
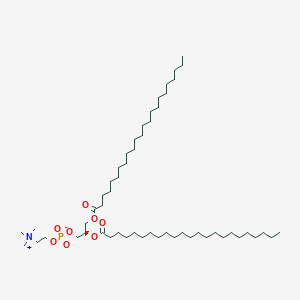
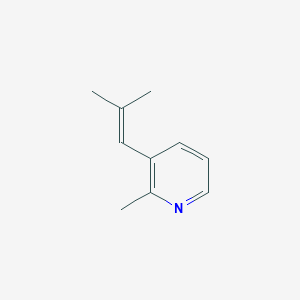
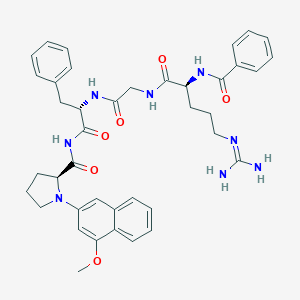
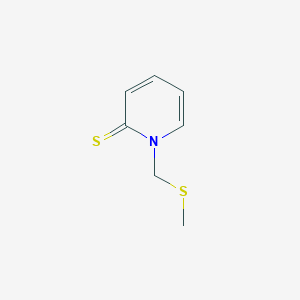
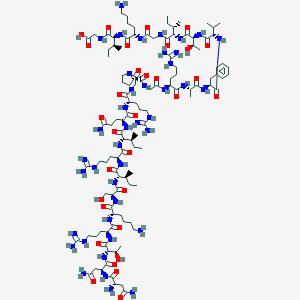
![Thieno[3,2-b]pyridin-3-amine](/img/structure/B39445.png)
![1-(Fluoromethyl)-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B39446.png)
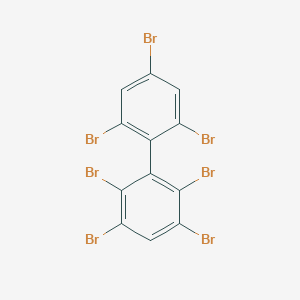
![1-Cyclopropyl-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B39448.png)
![Furo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B39450.png)